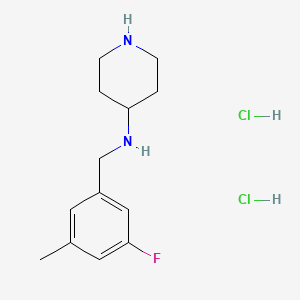

N-(3-Fluoro-5-methylbenzyl)piperidin-4-amine dihydrochloride

Description

Properties

IUPAC Name |

N-[(3-fluoro-5-methylphenyl)methyl]piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2.2ClH/c1-10-6-11(8-12(14)7-10)9-16-13-2-4-15-5-3-13;;/h6-8,13,15-16H,2-5,9H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLUSNRPMMZGEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)CNC2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluoro-5-methylbenzyl)piperidin-4-amine dihydrochloride typically involves the reaction of 3-fluoro-5-methylbenzyl chloride with piperidin-4-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and production costs. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluoro-5-methylbenzyl)piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium carbonate in an appropriate solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(3-Fluoro-5-methylbenzyl)piperidin-4-one, while reduction may produce N-(3-Fluoro-5-methylbenzyl)piperidin-4-amine.

Scientific Research Applications

Medicinal Chemistry

N-(3-Fluoro-5-methylbenzyl)piperidin-4-amine dihydrochloride has been investigated for its potential therapeutic applications, particularly in treating neurological disorders such as Alzheimer's disease. Its mechanism involves the inhibition of cholinesterases, which can enhance cholinergic signaling in the brain, potentially improving cognitive function .

Cancer Research

Recent studies have indicated that this compound may exhibit anticancer properties. It has been evaluated for its cytotoxic effects on various cancer cell lines, demonstrating significant apoptosis induction. For instance, derivatives of piperidine compounds have shown promising results against tumor models .

The compound's ability to interact with specific receptors and enzymes makes it valuable in biological research. It has been studied for its effects on muscarinic acetylcholine receptors, which are crucial for numerous neurological functions. Additionally, it may act as an agonist or antagonist at these receptors, modulating their activity .

Case Studies and Research Findings

Industrial Applications

In addition to its research applications, this compound is utilized in the synthesis of specialty chemicals and pharmaceuticals. Its role as an intermediate in organic synthesis makes it valuable in developing new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-(3-Fluoro-5-methylbenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical parameters of N-(3-Fluoro-5-methylbenzyl)piperidin-4-amine dihydrochloride and its analogs:

*Note: Molecular weight inferred from structural analogs (e.g., ).

Detailed Analysis of Substituent Effects

Electronic and Steric Modifications

- Fluorine Position: The 3-fluoro substitution in the target compound contrasts with the 2-fluoro in N-(5-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride . Pyridyl analogs () replace the benzyl group entirely, introducing a heterocyclic ring with Cl and CF₃ groups.

Methyl vs. Chloro Substituents :

Salt Form and Solubility

- All listed compounds are dihydrochloride salts, which improve aqueous solubility compared to free bases. This is critical for in vitro assays and formulation in drug development .

Biological Activity

N-(3-Fluoro-5-methylbenzyl)piperidin-4-amine dihydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

This compound is characterized by the molecular formula and a molecular weight of 295.22 g/mol. The compound features a piperidine ring substituted with a 3-fluoro-5-methylbenzyl group, enhancing its solubility and reactivity in biological assays.

Synthesis Methodology:

The synthesis typically involves the reaction of 3-fluoro-5-methylbenzyl chloride with piperidin-4-amine under controlled conditions using solvents such as dichloromethane or ethanol, along with bases like sodium hydroxide or potassium carbonate. The product is purified and converted to its dihydrochloride salt form through treatment with hydrochloric acid.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that it may act as an agonist or antagonist at various receptors, particularly serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions.

Potential Effects:

- Anxiolytic Properties: Initial findings indicate that the compound may exhibit anxiolytic effects, potentially making it useful in treating anxiety disorders.

- Antidepressant Activity: There is also evidence suggesting antidepressant-like effects, although comprehensive pharmacological profiling is necessary to confirm these findings.

- Neuroprotective Effects: The compound's ability to modulate neurotransmitter pathways may confer neuroprotective properties, making it a candidate for further research in neurodegenerative diseases .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the compound's efficacy against various biological targets:

| Study Type | Target | Result |

|---|---|---|

| Antiviral Activity | HIV-1 | Moderate protection observed |

| Cytotoxicity | Vero-76 Cells | CC50 = 92 μM |

| Antibacterial Activity | Various Bacteria | Active against multiple strains |

These studies highlight the compound's potential as a multi-target agent in therapeutic applications.

Case Studies

- Neuropharmacology: In a study examining the effects on neurotransmitter systems, this compound was shown to influence serotonin signaling pathways, leading to enhanced mood regulation in animal models.

- Cancer Research: The compound has been evaluated for its effects on cancer cell lines, showing selective toxicity towards malignant cells while sparing non-malignant fibroblasts, indicating potential for targeted cancer therapies .

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : Confirm the presence of the 3-fluoro-5-methylbenzyl group (aromatic protons at δ 6.8–7.2 ppm, fluorine coupling patterns) and piperidine protons (δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : ESI-MS should show a molecular ion peak at m/z corresponding to [C13H19FN2]<sup>+</sup> (calculated ~238.2) and confirm dihydrochloride adducts .

- HPLC : Use reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) to assess purity ≥95% .

Advanced Consideration : Quantify trace impurities (e.g., residual solvents, unreacted precursors) via GC-MS or ICP-OES, especially for in vivo studies .

What pharmacological targets are hypothesized for this compound based on structural analogs?

Advanced Research Question

- Enzyme Inhibition : Fluorinated benzyl-piperidine derivatives often target enzymes like acetylcholinesterase (AChE) or bacterial phosphopantetheinyl transferases (PPTases), which are critical for bacterial proliferation .

- Receptor Binding : The piperidine moiety may interact with G-protein-coupled receptors (GPCRs), such as opioid or serotonin receptors, based on SAR studies of similar compounds .

Data Contradiction Note : While some analogs show antibacterial activity , others prioritize CNS targets. Confirm target specificity via competitive binding assays .

What safety protocols are critical for handling this compound in laboratory settings?

Basic Research Question

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use fume hoods for weighing and synthesis .

- Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent degradation .

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

Advanced Consideration : Conduct a risk assessment for chronic exposure, as piperidine derivatives may have neurotoxic or mutagenic potential .

How can structure-activity relationship (SAR) studies improve the efficacy of this compound?

Advanced Research Question

- Fluorine Positioning : Compare analogs with fluorine at 3- vs. 5-positions on the benzyl group to assess electronic effects on target binding .

- Piperidine Modifications : Introduce methyl or ethyl groups to the piperidine ring to evaluate steric effects on bioavailability .

- Salt Forms : Test dihydrochloride vs. other salts (e.g., oxalate) for solubility and stability .

Data-Driven Insight : Fluorine at the 3-position enhances metabolic stability but may reduce solubility—balance via logP optimization .

What biochemical pathways are implicated in the compound’s mechanism of action?

Advanced Research Question

- Bacterial Proliferation : If targeting PPTases, the compound may disrupt acyl carrier protein (ACP) activation, halting fatty acid biosynthesis .

- Neurotransmitter Regulation : Piperidine derivatives can modulate dopamine or serotonin reuptake, affecting CNS pathways .

Contradiction Analysis : Conflicting data may arise from off-target effects. Use RNA-seq or metabolomics to identify pathway-specific biomarkers .

How does the compound’s stability vary under different storage conditions?

Basic Research Question

- Thermal Stability : Degrades above 40°C; store at 2–8°C for long-term stability .

- Light Sensitivity : UV exposure causes photodegradation; use amber glass vials .

- Humidity Control : Hygroscopic dihydrochloride salt requires desiccants to prevent clumping .

Advanced Validation : Accelerated stability studies (ICH guidelines) at 25°C/60% RH predict shelf life .

How should researchers address contradictions in reported purity or yield data?

Advanced Research Question

- Source Variability : Compare batches from different suppliers using identical analytical methods (e.g., HPLC conditions) .

- Synthetic Optimization : Reproduce protocols with controlled stoichiometry and inert atmospheres to resolve yield discrepancies .

- Peer Validation : Cross-check NMR/MS data with public databases (PubChem, NIST) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.